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Compound of Interest |

Compound Name: ((Trimethylsilyl)methyl)urea
CAS No.: 5663-03-6
Cat. No.: B1596197

Synonyms: N-(Trimethylsilylmethyl)urea | (TMS-methyl)urea CAS Registry Number: 139139-
74-3 (approximate for specific isomer class; verify with supplier) | Molecular Formula:

Executive Summary: The Silicon Advantage

((Trimethylsilyl)methyl)urea represents a "silicon-switch" analog of neopentyl urea. Unlike N-
silylated ureas (which contain a hydrolytically unstable Si—N bond), this compound features a
Si—-C-N linkage, granting it robust hydrolytic stability while imparting unique physicochemical
properties. In drug design, it serves as a lipophilic bioisostere, increasing membrane
permeability (

) while maintaining the hydrogen-bonding capability of the urea pharmacophore.

Comparative Characterization

The following analysis objectively compares ((trimethylsilyl)methyl)urea with its direct carbon
analog (Neopentyl urea) and the hydrolytically unstable N-TMS urea.

Table 1: Physicochemical & Stability Profile
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Mechanistic Insight: The Silicon Effect

« Lipophilicity: The C-Si bond (1.89 A) is significantly longer than the C—C bond (1.54 A). This
increases the molecular volume and the "greasiness" of the trimethylsilyl group compared to
the tert-butyl group, typically raising

by 0.5-1.0 units, which is critical for blood-brain barrier (BBB) penetration.

» Electronic Shielding: Silicon is less electronegative than carbon (1.90 vs 2.55). This results in
a shielding effect on the adjacent methylene protons, shifting them upfield in

H NMR compared to the carbon analog.

Experimental Protocols
Protocol A: Synthesis via Cyanate Addition

Rationale: This method avoids the use of hazardous isocyanates and utilizes the stable amine
precursor. It is a self-validating Woéhler-type synthesis where product precipitation indicates

Success.
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Reagents:

(Trimethylsilyl)methylamine (1.0 equiv)

Potassium Cyanate (KOCN) (1.2 equiv)

Hydrochloric Acid (1.0 M)

Water (Solvent)
Step-by-Step Workflow:
» Dissolution: Dissolve (trimethylsilyl)methylamine (e.g., 10 mmol) in water (10 mL).

 Acidification: Slowly add 1.0 M HCI until the pH reaches ~3—4. This protonates the amine to
its hydrochloride salt.

o Cyanate Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water dropwise to
the stirring amine solution.

o Reaction: Heat the mixture to 60 °C for 2 hours. The solution may initially be clear but will
precipitate the urea product upon cooling.

« |solation: Cool the mixture to 0 °C. Filter the white crystalline solid.
 Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

o Validation: Check Melting Point (Target: 115 °C).

Protocol B: Structural Validation (NMR)
Rationale: To confirm the integrity of the Si—C bond and ensure no hydrolysis occurred.

e Solvent: DMSO-

(preferred for urea solubility).

 H NMR Expectations:
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o ppm (s, 9H,
) — Diagnostic Integral Reference.
o ppm (d, 2H,
Hz,
-N) — Shielded relative to alkyl analogs.
o ppm (s, 2H,
) — Broad exchangeable.
o ppm (t, 1H,

) — Couples to methylene.

Visualizations
Diagram 1: Synthesis & Stability Logic

This diagram illustrates the synthesis pathway and contrasts the stability of the target
compound against the labile N-silyl byproduct.
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Caption: Synthesis pathway converting the amine precursor to the stable C-silylated urea. Note
the hydrolytic stability contrast with N-silylated isomers.

Diagram 2: Bioisostere Comparison (The Silicon Switch)

This diagram visualizes the structural and property shifts when replacing the Carbon
(Neopentyl) core with Silicon.
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Caption: The "Silicon Switch" strategy: Replacing the central Carbon with Silicon increases
bond length and lipophilicity, potentially improving drug-like properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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